5,5'-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt)
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Overview
Description
5,5’-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt) is a complex organic compound with the molecular formula C47H38N6Na2O14S4. It is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt) involves multiple steps, including the reaction of phenyleneoxysulphonyl derivatives with naphthalene sulphonates under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity. The final product is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5,5’-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
5,5’-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms. It can interact with specific enzymes and proteins, altering their activity and function. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Disodium 5,5’-[(1-methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)]bis[6-amino-4-hydroxynaphthalene-2-sulphonate]
- Phenol, 4,4’-(1-methylethylidene)bis-
Uniqueness
Compared to similar compounds, 5,5’-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt) exhibits unique properties such as higher stability, specific reactivity, and enhanced solubility in aqueous solutions .
Properties
CAS No. |
52333-30-9 |
---|---|
Molecular Formula |
C47H36N6Na2O14S4 |
Molecular Weight |
1083.1 g/mol |
IUPAC Name |
disodium;6-amino-5-[[2-[4-[2-[4-[2-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]sulfonyloxyphenyl]propan-2-yl]phenoxy]sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C47H38N6O14S4.2Na/c1-47(2,29-13-17-31(18-14-29)66-70(62,63)41-9-5-3-7-37(41)50-52-45-35(48)21-11-27-23-33(68(56,57)58)25-39(54)43(27)45)30-15-19-32(20-16-30)67-71(64,65)42-10-6-4-8-38(42)51-53-46-36(49)22-12-28-24-34(69(59,60)61)26-40(55)44(28)46;;/h3-26,54-55H,48-49H2,1-2H3,(H,56,57,58)(H,59,60,61);;/q;2*+1/p-2 |
InChI Key |
RZPXQVBZMHRBNY-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)C5=CC=C(C=C5)OS(=O)(=O)C6=CC=CC=C6N=NC7=C(C=CC8=CC(=CC(=C87)O)S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
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